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Compound of Interest

Compound Name: 3,6-Dichloro-4-iodopyridazine

Cat. No.: B177621 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative analysis of the biological activity of 3,6-disubstituted pyridazine analogs, a class of

compounds showing significant promise in anticancer research. This document summarizes

key quantitative data, details experimental protocols for cited assays, and visualizes relevant

signaling pathways to offer a comprehensive overview of their therapeutic potential.

The pyridazine scaffold, particularly when substituted at the 3 and 6 positions, has emerged as

a privileged structure in medicinal chemistry, yielding potent inhibitors of key cancer-related

targets. While the specific use of 3,6-dichloro-4-iodopyridazine as a direct precursor in the

biological studies cited here is not explicitly detailed, the broader class of 3,6-disubstituted

pyridazines, for which 3,6-dichloropyridazine is a common starting material, has been

extensively investigated. These analogs have demonstrated significant efficacy in inhibiting

critical enzymes involved in cancer progression, such as Cyclin-Dependent Kinase 2 (CDK2)

and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Comparative Biological Activity of 3,6-Disubstituted
Pyridazine Analogs
The anticancer activity of various 3,6-disubstituted pyridazine analogs has been evaluated

against a range of human cancer cell lines. The data presented below highlights their cytotoxic

effects and their inhibitory activity against specific molecular targets.
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Table 1: Cytotoxic Activity of 3,6-Disubstituted
Pyridazine Analogs against Human Cancer Cell Lines

Compound ID
Cancer Cell
Line

Assay Type IC50 (µM) Reference

11m
T-47D (Breast

Cancer)
SRB 0.43 ± 0.01 [1][2][3]

MDA-MB-231

(Breast Cancer)
SRB 0.99 ± 0.03 [1][2][3]

11l
T-47D (Breast

Cancer)
SRB

Not explicitly

stated, but

showed

significant

activity

[1][2][3]

MDA-MB-231

(Breast Cancer)
SRB

Not explicitly

stated, but

showed

significant

activity

[1][2][3]

3a-e, 4b

HNO97 (Head

and Neck

Cancer)

SRB
16.92 - moderate

activity
[4]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in

inhibiting a specific biological or biochemical function. SRB: Sulforhodamine B assay.

Table 2: Kinase Inhibitory Activity of 3,6-Disubstituted
Pyridazine Analogs
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Compound ID Target Kinase IC50 (nM) Reference

11m CDK2 20.1 ± 0.82 [1][3]

11h CDK2 43.8 ± 1.79 [3]

11l CDK2 55.6 ± 2.27 [3]

11e CDK2 151 ± 6.16 [3]

CDK2: Cyclin-Dependent Kinase 2, a key regulator of the cell cycle. VEGFR-2: Vascular

Endothelial Growth Factor Receptor 2, a key mediator of angiogenesis.

Key Signaling Pathways Targeted by Pyridazine
Analogs
3,6-Disubstituted pyridazine analogs exert their anticancer effects by modulating critical

signaling pathways involved in cell proliferation and angiogenesis.

CDK2 Inhibition and Cell Cycle Arrest
A significant mechanism of action for several pyridazine analogs is the inhibition of CDK2.

CDK2, in complex with cyclin E or cyclin A, plays a pivotal role in the G1/S transition and S

phase progression of the cell cycle. Inhibition of CDK2 by these compounds leads to cell cycle

arrest, thereby preventing cancer cell proliferation.[3] Furthermore, this cell cycle disruption can

trigger programmed cell death, or apoptosis.[1][2]

G1/S Phase Transition Cellular Outcome

CDK2/Cyclin E Rb
 phosphorylates

E2F
 inhibits

S-Phase Genes
 activates

Cell Cycle Arrest
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CDK2 Inhibition Pathway

VEGFR-2 Inhibition and Anti-Angiogenesis
Another crucial target for pyridazine analogs is VEGFR-2, a receptor tyrosine kinase that plays

a central role in angiogenesis, the formation of new blood vessels.[5][6] Tumors require a

dedicated blood supply for growth and metastasis. By inhibiting VEGFR-2, these compounds

can block the signaling cascade that leads to endothelial cell proliferation, migration, and

survival, ultimately cutting off the tumor's blood and nutrient supply.[7]
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Angiogenesis Signaling Cellular Outcome
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1. Cell Seeding
(96-well plate)

2. Compound Treatment
(Incubation)

3. Cell Fixation
(Trichloroacetic Acid)

4. Staining
(Sulforhodamine B)

5. Washing
(1% Acetic Acid)

6. Solubilization
(10 mM Tris Base)

7. Absorbance Measurement
(510 nm)

 

1. Prepare Reaction Mixture
(Kinase, Substrate, Buffer)

2. Add Test Compound
(Various Concentrations)

3. Initiate Reaction
(Add ATP)

4. Incubate

5. Stop Reaction & Detect Signal
(e.g., Luminescence, Fluorescence)

6. Data Analysis
(Calculate IC50)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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